molecular formula C22H20N4OS2 B12394690 Telomerase-IN-5

Telomerase-IN-5

Cat. No.: B12394690
M. Wt: 420.6 g/mol
InChI Key: MTJPHJVBSCKILK-UHFFFAOYSA-N
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Description

Telomerase-IN-5 is a chemical compound known for its inhibitory effects on telomerase, an enzyme responsible for maintaining the length of telomeres at the ends of chromosomes Telomerase is crucial for cellular replication and is often upregulated in cancer cells, allowing them to proliferate indefinitely

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Telomerase-IN-5 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary, but general methods involve organic synthesis techniques such as nucleophilic substitution, oxidation, and reduction reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield. This process would include optimizing reaction conditions, purification steps, and quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Telomerase-IN-5 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Telomerase-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool to study the mechanisms of telomerase inhibition and the chemical properties of telomeres.

    Biology: Helps in understanding the role of telomerase in cellular aging and replication.

    Medicine: Potential therapeutic agent for cancer treatment by inhibiting telomerase activity in cancer cells.

    Industry: Can be used in the development of diagnostic assays and screening tools for telomerase activity.

Mechanism of Action

Telomerase-IN-5 exerts its effects by binding to the active site of telomerase, thereby inhibiting its activity. This prevents the enzyme from adding telomeric repeats to the ends of chromosomes, leading to telomere shortening and eventual cellular senescence or apoptosis. The molecular targets include the telomerase reverse transcriptase (TERT) and the RNA component of telomerase (TERC). The pathways involved are primarily related to DNA replication and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Imetelstat: Another telomerase inhibitor used in clinical trials for cancer treatment.

    6-thio-2’-deoxyguanosine (6-thio-dG): A nucleotide analog that incorporates into telomeres and disrupts their function.

    BIBR1532: A non-nucleoside inhibitor of telomerase.

Uniqueness of Telomerase-IN-5

This compound is unique in its specific binding affinity and inhibitory potency against telomerase. Unlike some other inhibitors, it may offer a more targeted approach with potentially fewer off-target effects, making it a promising candidate for further development in cancer therapeutics.

Properties

Molecular Formula

C22H20N4OS2

Molecular Weight

420.6 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide

InChI

InChI=1S/C22H20N4OS2/c1-14-6-8-15(9-7-14)18-10-11-21(26-25-18)28-13-20(27)24-22-17(12-23)16-4-2-3-5-19(16)29-22/h6-11H,2-5,13H2,1H3,(H,24,27)

InChI Key

MTJPHJVBSCKILK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C4=C(S3)CCCC4)C#N

Origin of Product

United States

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